N-tetradecanoil-L-homoserina lactona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

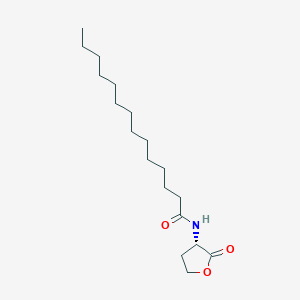

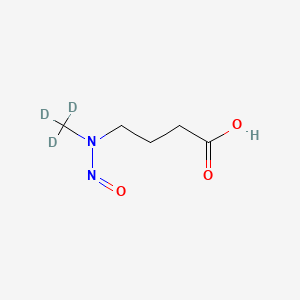

N-tetradecanoyl-L-Homoserine lactone is a small diffusible signaling molecule involved in quorum sensing, a regulatory system used by bacteria to control gene expression in response to increasing cell density . This compound is part of the N-acyl homoserine lactone family, which plays a crucial role in bacterial communication and interaction with eukaryotes .

Aplicaciones Científicas De Investigación

N-tetradecanoyl-L-Homoserine lactone has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study quorum sensing and bacterial communication.

Biology: Investigates the interactions between bacteria and eukaryotes, including plant-bacteria interactions and the role of quorum sensing in biofilm formation.

Medicine: Explores potential therapeutic applications in controlling bacterial infections by disrupting quorum sensing pathways.

Industry: Utilized in the development of biosensors and biotechnological applications to monitor and control bacterial populations

Mecanismo De Acción

N-tetradecanoyl-L-Homoserine lactone exerts its effects through quorum sensing. It binds to specific receptor proteins in bacteria, leading to the activation or repression of target genes involved in various cellular processes. This regulation affects bacterial metabolism, virulence, and biofilm formation. The compound also interacts with eukaryotic cells, influencing plant growth and resistance to stress .

Análisis Bioquímico

Biochemical Properties

N-tetradecanoyl-L-Homoserine Lactone interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with the Arabidopsis protein ALI1, which mediates the priming effects of N-tetradecanoyl-L-Homoserine Lactone in plants .

Cellular Effects

N-tetradecanoyl-L-Homoserine Lactone influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It has been shown to prime plants for enhanced resistance to biotic and abiotic stress .

Molecular Mechanism

The molecular mechanism of N-tetradecanoyl-L-Homoserine Lactone involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been suggested that the Arabidopsis protein ALI1 may interact with N-tetradecanoyl-L-Homoserine Lactone .

Metabolic Pathways

N-tetradecanoyl-L-Homoserine Lactone is involved in the quorum sensing pathway in Gram-negative bacteria . It may interact with various enzymes or cofactors within this pathway.

Subcellular Localization

The Arabidopsis protein ALI1, which interacts with N-tetradecanoyl-L-Homoserine Lactone, has been found to colocalize with the plasma membrane, tonoplast, and endoplasmic reticulum .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: N-tetradecanoyl-L-Homoserine lactone can be synthesized through the acylation of L-homoserine lactone with tetradecanoyl chloride. The reaction typically involves the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent the decomposition of the lactone ring.

Industrial Production Methods: Industrial production of N-tetradecanoyl-L-Homoserine lactone involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required standards for research and application .

Análisis De Reacciones Químicas

Types of Reactions: N-tetradecanoyl-L-Homoserine lactone undergoes various chemical reactions, including:

Hydrolysis: The lactone ring can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxy acid.

Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or keto groups on the acyl chain.

Substitution: The acyl chain can undergo substitution reactions to introduce different functional groups or modify the chain length.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Substitution: Various nucleophiles or electrophiles depending on the desired modification.

Major Products:

Hydrolysis: Hydroxy acid derivatives.

Oxidation: Hydroxyl or keto derivatives.

Substitution: Modified acyl chain derivatives.

Comparación Con Compuestos Similares

N-tetradecanoyl-L-Homoserine lactone is part of the N-acyl homoserine lactone family, which includes compounds with varying acyl chain lengths and functional groups. Similar compounds include:

- N-hexanoyl-L-homoserine lactone (C6-HSL)

- N-octanoyl-L-homoserine lactone (C8-HSL)

- N-decanoyl-L-homoserine lactone (C10-HSL)

- N-dodecanoyl-L-homoserine lactone (C12-HSL)

- N-3-oxo-tetradecanoyl-L-homoserine lactone (3-oxo-C14-HSL)

N-tetradecanoyl-L-Homoserine lactone is unique due to its longer acyl chain, which affects its hydrophobicity and interaction with bacterial and eukaryotic cells. This compound appears later in developing biofilms and stimulates bacterial growth more effectively than shorter acyl chain homologs .

Propiedades

IUPAC Name |

N-[(3S)-2-oxooxolan-3-yl]tetradecanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H33NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-17(20)19-16-14-15-22-18(16)21/h16H,2-15H2,1H3,(H,19,20)/t16-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQAYHOXXVBVXPZ-INIZCTEOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)NC1CCOC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC(=O)N[C@H]1CCOC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H33NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(1-Azabicyclo[2.2.2]octan-2-yl)ethan-1-one](/img/structure/B563248.png)

![2-Amino-3-(methyl-d3)-4-methyl-3H-imidazo[4,5-f]quinoline](/img/structure/B563264.png)